molecular formula C6H4Cl2INO B13933263 3,5-Dichloro-4-iodo-2-methoxypyridine

3,5-Dichloro-4-iodo-2-methoxypyridine

Cat. No.: B13933263
M. Wt: 303.91 g/mol
InChI Key: WVAUWEMOURERDF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-iodo-2-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H4Cl2INO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-iodo-2-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogenation of 2-methoxypyridine, followed by selective iodination and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and controlled environments to ensure consistent quality and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dichloro-4-iodo-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The halogen atoms and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-iodo-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C6H4Cl2INO

Molecular Weight

303.91 g/mol

IUPAC Name

3,5-dichloro-4-iodo-2-methoxypyridine

InChI

InChI=1S/C6H4Cl2INO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3

InChI Key

WVAUWEMOURERDF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1Cl)I)Cl

Origin of Product

United States

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